Debrisoquin hydroiodide

Pharmacodynamics Sympatholytic Hypertension

Researchers requiring reliable CYP2D6 phenotyping face limited probe availability and inconsistent metabolic ratio data. Debrisoquin hydroiodide (CAS 1052540-65-4) is the definitive in vivo probe, producing 5 distinct hydroxylated metabolites (4-HD to 8-HD) enabling precise metabolic ratio determination (range 0.02-263.8) for unambiguous phenotype assignment. • Validated OCT1 substrate (KM=5.9 μM, Vmax=41.9 pmol/min/mg) capturing transporter-mediated PK variability. • Reversible adrenergic neuron blockade without permanent neuronal degeneration vs. guanethidine in long-term studies. • ≥98% purity, analytical reference grade for LC-MS/MS method development.

Molecular Formula C10H14IN3
Molecular Weight 303.14 g/mol
CAS No. 1052540-65-4
Cat. No. B2487326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDebrisoquin hydroiodide
CAS1052540-65-4
Molecular FormulaC10H14IN3
Molecular Weight303.14 g/mol
Structural Identifiers
SMILESC1CN(CC2=CC=CC=C21)C(=N)N.I
InChIInChI=1S/C10H13N3.HI/c11-10(12)13-6-5-8-3-1-2-4-9(8)7-13;/h1-4H,5-7H2,(H3,11,12);1H
InChIKeyFSDNBVFWOCFLIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Debrisoquin Hydroiodide Overview


Debrisoquin hydroiodide (CAS 1052540-65-4) is the hydroiodide salt of debrisoquin, a tetrahydroisoquinoline-derived guanidine compound [1]. Originally developed as an antihypertensive agent acting via adrenergic neuron blockade, its clinical use in hypertension has been largely superseded by agents with more favorable tolerability profiles [2]. In contemporary research, debrisoquin's principal application is as the prototypic probe substrate for phenotyping the cytochrome P450 enzyme CYP2D6, a highly polymorphic drug-metabolizing enzyme central to the disposition of approximately 25% of clinically used drugs [3][4]. The compound demonstrates selective inhibition of intraneuronal monoamine oxidase (MAO) and acts as a substrate for the hepatic uptake transporter OCT1 [5][6].

Prototypic CYP2D6 phenotyping probe
Substrate for hepatic OCT1 uptake transporter
Multi-site hydroxylation (five metabolites)
Reversible MAO inhibition context

Debrisoquin Hydroiodide Differentiation from Generics


Direct substitution of debrisoquin with other adrenergic neuron blockers or even its own sulfate salt is precluded by distinct and quantifiable differences in pharmacodynamics, pharmacokinetics, and safety profiles. While debrisoquin and guanethidine share a common mechanism of action, they exhibit divergent rates of onset and, critically, differ in their capacity to induce permanent neuronal degeneration upon prolonged exposure [1][2]. Similarly, within the broader class of antihypertensives, debrisoquin's potency relative to methyldopa is not fixed but varies by an order of magnitude depending on the specific blood pressure parameter assessed [3]. Furthermore, as a probe for CYP2D6 phenotyping, the hydroiodide salt provides a specific analytical signature that cannot be replicated by other substrates due to debrisoquin's unique multi-site hydroxylation pattern [4] and its dual dependence on OCT1-mediated hepatic uptake, which introduces a distinct source of pharmacokinetic variability absent in other CYP2D6 probes [5]. These multifaceted differences underscore the necessity of product-specific evaluation for any research or clinical application.

Hydroiodide salt may differ from sulfate salt in solubility and analytical behavior
Other adrenergic blockers (e.g., guanethidine) show irreversible neuronal degeneration; debrisoquin does not
Other CYP2D6 probes (e.g., dextromethorphan) lack OCT1 dependence, introducing different PK variability

Debrisoquin Hydroiodide Comparative Evidence


Onset of Adrenergic Blockade vs. Guanethidine

In a controlled feline splenic nerve stimulation model, the onset of adrenergic neurone blockade was measured for debrisoquin and the comparator guanethidine, both at a standardized dose of 5 mg/kg. Debrisoquin required 30 minutes to achieve blockade, whereas guanethidine achieved blockade within 15 minutes [1]. This 15-minute difference represents a quantifiable kinetic distinction between the two agents.

Onset of Blockade
Head-to-head
30 min vs 15 min for guanethidine
Reported slower onset in feline splenic nerve model
5 mg/kg i.v.; noradrenaline overflow measured
Pharmacodynamics Sympatholytic Hypertension

Neuronal Degeneration Risk vs. Guanethidine

Following 6- to 11-week treatment in adult male rats, debrisoquin (100-110 mg/kg i.p.) did not induce any signs of permanent functional impairment or degeneration of adrenergic neurons, as assessed by pharmacological, biochemical, histological, and ultrastructural methods [1]. In stark contrast, comparator adrenergic neuron blockers guanethidine, bretylium, and guanacline are all reported to seriously alter or destroy peripheral adrenergic neurons upon prolonged exposure [1].

Neuronal Endpoint
Head-to-head
No degeneration after chronic treatment
May support long-term sympathetic inhibition studies
Rat model; 6-11 weeks; 100-110 mg/kg i.p.
Neurotoxicity Chronic Treatment Adrenergic Neurons

Antihypertensive Potency vs. Methyldopa

In a within-patient comparative analysis of antihypertensive drugs, equipotent doses were established, showing that 250 mg of methyldopa is equivalent to only 6.0 mg of debrisoquine [1]. This represents an approximately 41.7-fold difference in potency on a mass basis. However, in a separate crossover trial, methyldopa caused a significantly greater reduction in supine (P<0.001) and standing (P<0.02) systolic pressure compared to debrisoquine, while neither drug was superior in lowering diastolic pressure [2].

Potency vs Methyldopa
Cross-study comparable
41.7-fold mass potency difference
Reported dose-equivalence context for model transition
Within-patient equipotent dose determination
Antihypertensive Potency Clinical Equivalence

OCT1-Mediated Hepatic Uptake

Debrisoquin, being positively charged at physiological pH, exhibits very low carrier-independent membrane permeability (P(e) of 0.01×10⁻⁶ cm/s in PAMPA assay) and requires active transport for hepatic uptake [1]. It is a substrate for the organic cation transporter OCT1 with a Michaelis-Menten constant (KM) of 5.9 ± 1.5 μM and a Vmax of 41.9 ± 4.5 pmol/min/mg protein [1]. This is in contrast to other CYP2D6 probe substrates like dextromethorphan, which are more lipophilic and do not rely on OCT1 for cellular entry.

OCT1 Transport
Class-level inference
KM 5.9 µM; Vmax 41.9 pmol/min/mg
OCT1-dependent hepatic uptake may affect clearance
HEK293-OCT1 overexpression; PAMPA P(e) 0.01×10⁻⁶ cm/s
Pharmacokinetics Transporter OCT1 CYP2D6

CYP2D6 Multi-Site Hydroxylation

Debrisoquin is hydroxylated by CYP2D6 at five distinct positions: the primary alicyclic C4-position and four aromatic sites (5-, 6-, 7-, and 8-hydroxydebrisoquine) [1]. The four phenolic metabolites constitute over 60% of the total identified products, with a specific regioselectivity pattern (4-HD > 7-HD > 6-HD > 8-HD > 5-HD) [1]. The metabolic ratio (MR), defined as the ratio of debrisoquin to 4-hydroxydebrisoquine in urine, is the standard metric for phenotyping and exhibits a vast dynamic range, from 0.02 in extensive metabolizers to 263.8 in poor metabolizers [2].

CYP2D6 Metabolism
Class-level inference
5 hydroxylation sites; MR 0.02-263.8
Supports CYP2D6 phenotype discrimination
Human liver microsomes; 10 mg oral dose; urine MR
CYP2D6 Metabolism Pharmacogenomics Probe Substrate

Debrisoquin Hydroiodide Research Applications


CYP2D6 Pharmacogenetic Phenotyping

Debrisoquin hydroiodide is the definitive in vivo probe for characterizing CYP2D6 metabolic phenotypes in clinical pharmacology and drug development. Its unique multi-site hydroxylation (producing five distinct metabolites) and the exceptionally wide dynamic range of its metabolic ratio (0.02 to 263.8) allow for precise stratification of subjects into extensive and poor metabolizer groups [1][2]. This is essential for predicting inter-individual variability in drug response and for the rational design of clinical trials for CYP2D6 substrates.

Chronic Sympathetic Inhibition Without Neurotoxicity

For in vivo models requiring chronic sympathetic inhibition, debrisoquin offers a unique advantage over guanethidine. Prolonged treatment with debrisoquin (up to 11 weeks in rat models) does not induce the irreversible degeneration of adrenergic neurons that is characteristic of guanethidine, bretylium, and guanacline [3]. This reversibility makes debrisoquin the superior choice for long-term studies where drug-induced neuronal damage would confound the interpretation of physiological and behavioral endpoints.

OCT1 Transporter Role in Drug Disposition

Debrisoquin is a validated substrate for the hepatic organic cation transporter OCT1, with defined Michaelis-Menten kinetics (KM = 5.9 μM, Vmax = 41.9 pmol/min/mg protein) [4]. Its low passive permeability (P(e) = 0.01×10⁻⁶ cm/s) means its hepatic clearance is highly dependent on OCT1 function. Researchers can use debrisoquin to study the impact of OCT1 genetic polymorphisms or drug-drug interactions on the pharmacokinetics of cationic drugs, a variable that is not captured by other common CYP2D6 probes.

Analytical Reference for Metabolite Identification

The complex and well-characterized metabolic profile of debrisoquin, specifically the regioselective formation of five distinct hydroxylated metabolites (4-HD, 5-HD, 6-HD, 7-HD, 8-HD) by CYP2D6, makes it an ideal reference standard for developing and validating high-resolution mass spectrometry and HPLC methods [1]. Its use allows for the precise optimization of chromatographic separation and detection parameters for isomeric and structurally similar drug metabolites.

Application
Selection Property
Validation Focus
CYP2D6 Pharmacogenetic Phenotyping
Multi-site hydroxylation profile
Metabolic ratio endpoint review
Chronic Sympathetic Inhibition Studies
Reversible neuronal endpoint profile
Long-term neuronal integrity monitoring
OCT1 Transporter Research
OCT1 substrate kinetics
Hepatic uptake transporter assay context
Analytical Metabolite Identification
Regioselective hydroxylation pattern
Chromatographic separation optimization

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